molecular formula C20H23Cl2N3OS B2853107 N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1215649-12-9

N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No. B2853107
CAS RN: 1215649-12-9
M. Wt: 424.38
InChI Key: VEXHHPXMOIIZIA-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride” is a novel compound that has been synthesized and studied for its potential anti-inflammatory properties . It is derived from the benzothiazole scaffold, which is known for its diverse biological activities .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity. Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Antibacterial Agent

The compound has been synthesized and evaluated as an antibacterial agent . It has shown promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM . The compound C 13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with MIC of 13.0 μM .

Antifungal Agent

Benzothiazole derivatives, which include the title compound, have been associated with antifungal activities . They have been investigated for their potential against various fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum .

Antiprotozoal Agent

Benzothiazole derivatives have also been studied for their antiprotozoal activities . This suggests potential applications of the title compound in the treatment of diseases caused by protozoan parasites.

Anticancer Agent

Benzothiazole derivatives have been associated with anticancer activities . This suggests that the title compound could potentially be used in cancer treatment research.

Anticonvulsant Agent

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests potential applications of the title compound in the treatment of conditions like epilepsy.

Antihypertensive Agent

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests potential applications of the title compound in the treatment of high blood pressure.

Antidiabetic Agent

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests potential applications of the title compound in the treatment of diabetes.

Anti-inflammatory Agent

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests potential applications of the title compound in the treatment of inflammatory conditions.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-11-16(21)12-10-15)20-22-17-7-5-6-8-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHHPXMOIIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

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